5-[(Z)-(1-butyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxybenzyl acetate
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Overview
Description
5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes a butyl group, a thioxotetrahydroimidazole ring, and a methoxybenzyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE typically involves multiple steps, starting with the preparation of the thioxotetrahydroimidazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butyl group is introduced via alkylation reactions, while the methoxybenzyl acetate moiety is attached through esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the growth and proliferation of tumor cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms. It serves as a precursor for many derivatives, including the compound .
Benzimidazole: Similar to imidazole but with a fused benzene ring, known for its broad range of biological activities.
Thiazole: A five-membered ring containing sulfur and nitrogen, used in various pharmaceuticals and agrochemicals
Uniqueness
5-[(1-BUTYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]-2-METHOXYBENZYL ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
[5-[(Z)-(1-butyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-5-8-20-17(22)15(19-18(20)25)10-13-6-7-16(23-3)14(9-13)11-24-12(2)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,25)/b15-10- |
InChI Key |
RSJCCSBDZOJRPR-GDNBJRDFSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC(=O)C)/NC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC(=O)C)NC1=S |
Origin of Product |
United States |
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